N1-methyl-4-nitrobenzene-1,3-diamine
Description
N1-methyl-4-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) on the benzene ring, with one of the amino groups being methylated. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Properties
CAS No. |
485841-59-6 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-methyl-4-nitrobenzene-1,3-diamine can be synthesized through a multi-step process. One common method involves the nitration of N-methyl-1,3-phenylenediamine. The nitration reaction typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-methyl-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and Raney nickel as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Reduction: N1-methyl-1,3-phenylenediamine.
Substitution: Depending on the nucleophile used, different substituted benzene derivatives can be formed.
Scientific Research Applications
N1-methyl-4-nitrobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-methyl-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: Similar structure but with an additional methyl group on the amino nitrogen.
N1-methyl-4-nitro-o-phenylenediamine: Another structural isomer with different positioning of the nitro and amino groups.
Uniqueness
N1-methyl-4-nitrobenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
